7-Bromo-7-octenenitrile
Description
Contextual Significance as a Synthetic Intermediate
The significance of 7-Bromo-7-octenenitrile as a synthetic intermediate lies in its bifunctional nature. The presence of two distinct reactive sites—the vinyl bromide and the nitrile—allows for selective and sequential chemical modifications. The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into amines, amides, carboxylic acids, and ketones. nih.govnih.gov Its presence imparts a unique reactivity profile, and it can also act as a directing group in various C-H bond functionalization reactions. nih.gov
Simultaneously, the vinyl bromide moiety is a key participant in a wide array of cross-coupling reactions. nih.govnih.gov Vinyl halides are common precursors for the formation of carbon-carbon and carbon-heteroatom bonds, often with high stereoretention. nih.gov This dual reactivity allows this compound to serve as a linchpin in the assembly of complex molecules, where one functional group can be used to anchor the molecule to a substrate or to introduce a specific pharmacophore, while the other is elaborated into a different structural motif.
Molecular Architecture and Potential for Chemical Transformations
The molecular architecture of this compound, featuring a six-carbon chain separating the vinyl bromide and nitrile functionalities, offers considerable flexibility for intramolecular and intermolecular reactions. The spatial separation of the two reactive groups minimizes steric hindrance and allows each to participate in its characteristic reactions without significant interference.
Potential Transformations of the Vinyl Bromide:
The vinyl bromide group is a prime candidate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of new C-C and C-X bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst would yield substituted styrenes or dienes. thieme-connect.com
Heck Coupling: Coupling with alkenes, catalyzed by palladium, would lead to the formation of dienes and more complex unsaturated systems.
Sonogashira Coupling: Reaction with terminal alkynes using a palladium/copper co-catalyst system would result in the formation of enynes.
Stille Coupling: Coupling with organostannanes, catalyzed by palladium, provides another route to substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium or copper catalyst would lead to the synthesis of enamines.
Reductive Cross-Coupling: Nickel-catalyzed reductive coupling with alkyl halides or their derivatives presents a modern approach to forming C(sp²)-C(sp³) bonds. nih.govacs.org
Potential Transformations of the Nitrile Group:
The nitrile group is a versatile precursor to a variety of other functional groups.
Reduction: The nitrile can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield a carboxylic acid or a carboxylate salt, respectively.
Grignard Reaction: Reaction with Grignard reagents followed by hydrolysis can produce ketones.
Cycloaddition Reactions: The nitrile can participate in cycloaddition reactions, for example, with azides to form tetrazoles. nih.gov
The bifunctionality of this compound also opens the door to sequential or one-pot reactions, where both the vinyl bromide and the nitrile are transformed to rapidly build molecular complexity.
Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound
A comprehensive review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. There is a lack of published research detailing its synthesis, characterization, and application in synthetic chemistry. While the synthesis of various functionalized nitriles and the reactions of vinyl bromides are well-documented, this particular combination of functional groups within the same molecule remains largely unexplored. nih.govthieme-connect.comacs.orgorganic-chemistry.org
This absence of specific research presents a clear opportunity for investigation. The development of an efficient and scalable synthesis for this compound would be the first critical step. Following this, a systematic exploration of its reactivity would be highly valuable. Investigating the chemoselectivity of reactions—for instance, whether one functional group can be reacted while the other remains intact under specific conditions—would be of paramount importance for its utility as a building block.
Furthermore, the potential for this molecule to participate in intramolecular cyclization reactions, given the right conditions and chain length, is an intriguing area for future research. Such reactions could provide rapid access to novel heterocyclic and carbocyclic systems. The unique electronic and steric properties imparted by the vinyl bromide and nitrile functionalities could lead to unexpected reactivity and the discovery of new chemical transformations.
Structure
3D Structure
Properties
IUPAC Name |
7-bromooct-7-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOTZJOKEGDJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641089 | |
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-19-2 | |
| Record name | 7-Bromooct-7-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Bromo 7 Octenenitrile
Historical Development of Synthetic Approaches to Analogous Compounds
The synthesis of vinyl halides, like the bromoalkene moiety in 7-Bromo-7-octenenitrile, has historical roots in several classic organic reactions. sioc-journal.cnnih.gov One of the earliest methods for producing vinyl bromides was the partial dehydrobromination of 1,2-dibromoalkanes using a base such as alcoholic potassium hydroxide. nih.gov Another established approach involves the catalytic addition of hydrogen bromide to alkynes, often in the presence of mercury or copper halide catalysts. nih.gov
For the introduction of the nitrile group, historical methods often relied on the nucleophilic substitution of alkyl halides with cyanide salts. ebsco.com The dehydration of primary amides also represents a classic route to nitriles. chemistrylearner.com These foundational reactions, while effective, often lacked the high degree of chemo- and stereoselectivity demanded by modern synthetic chemistry and could require harsh reaction conditions.
Contemporary and Emerging Synthetic Strategies for this compound
Modern synthetic chemistry offers a more refined toolkit for the construction of molecules like this compound. These methods provide greater control over the chemical transformations, leading to higher purity and more efficient syntheses.
Halogenation Pathways for Olefinic Precursors
A key challenge in the synthesis of this compound is the regioselective formation of the 7-bromo-7-octenyl moiety. A plausible precursor for this would be 7-octynenitrile. The hydrobromination of terminal alkynes can proceed via either Markovnikov or anti-Markovnikov addition. libretexts.org For the desired this compound, an anti-Markovnikov addition of HBr to 7-octynenitrile would be required. Radical addition of HBr, often initiated by peroxides, is a well-known method for achieving this outcome. libretexts.orgchemistrysteps.com
Alternatively, the synthesis of vinyl bromides can be achieved from other functional groups. For instance, aldehydes can be converted to 1,1-dibromoalkenes, which can then undergo stereoselective hydrodebromination to yield either (E)- or (Z)-bromoalkenes. rsc.orgrsc.org Tellurium-promoted hydrodebromination of 1,1-dibromoalkenes has been shown to be an efficient method for producing (E)-bromoalkenes. rsc.orgrsc.org
Nitrile Group Introduction and Functionalization Techniques
The nitrile group is a versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and other functionalities. ebsco.comnumberanalytics.comnumberanalytics.com In the context of this compound synthesis, the nitrile group could be introduced at various stages. One approach would involve starting with a bifunctional precursor that already contains a protected alcohol or a leaving group at one end and a terminal alkyne at the other. The nitrile could be introduced via nucleophilic substitution, for example, by reacting a 7-octynyl halide with a cyanide salt.
Another strategy involves the direct conversion of other functional groups to the nitrile. For instance, the dehydration of a primary amide is a common method for nitrile synthesis. chemistrylearner.com More modern methods include the metal-free nitrogenation of alkenes via C=C bond cleavage. organic-chemistry.org
Olefin Metathesis in C-C Bond Formation
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. fiveable.mewikipedia.org A cross-metathesis reaction could be envisioned for the synthesis of this compound. fiveable.me This would involve reacting a bromo-substituted alkene with an alkene containing a nitrile group in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. fiveable.memerckmillipore.com The success of this approach would depend on the relative reactivity of the two alkene partners and the functional group tolerance of the catalyst. Ruthenium-based catalysts, in particular, have shown high activity and functional group compatibility in cross-metathesis reactions involving electron-deficient olefins. organic-chemistry.org
| Metathesis Reaction Type | Description | Catalyst Examples |
| Cross-Metathesis | Two different alkenes exchange fragments to form new alkenes. fiveable.me | Grubbs Catalysts, Schrock Catalysts fiveable.me |
| Ring-Closing Metathesis | An intramolecular reaction of a diene to form a cyclic alkene. fiveable.me | Ruthenium alkylidenes organic-chemistry.org |
| Ring-Opening Metathesis | A cyclic alkene is converted into a linear diene. fiveable.me | Transition metal catalysts |
Stereoselective and Regioselective Synthesis Protocols
Controlling the stereochemistry of the double bond in this compound is a critical aspect of its synthesis. The hydroboration of terminal alkynes is a well-established method for the synthesis of vinylboranes, which are versatile intermediates that can be converted to vinyl halides with retention of stereochemistry. researchgate.net The choice of hydroboration reagent and catalyst can influence the regio- and stereoselectivity of the reaction. For example, manganese(I) pincer complexes have been shown to catalyze the hydroboration of terminal alkynes with high Z-selectivity for aryl alkynes and E-selectivity for aliphatic alkynes. acs.org
Another approach to stereocontrolled vinyl bromide synthesis is the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes, which can produce (Z)-1-bromo-1-alkenes with high stereoselectivity. researchgate.netacs.org Conversely, tellurium-promoted hydrodebromination of 1,1-dibromoalkenes can lead to the formation of (E)-bromoalkenes. rsc.org
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. In the synthesis of this compound, several catalytic systems could be employed.
For the formation of the vinyl bromide moiety, palladium-catalyzed reactions are particularly prominent. For example, the Heck reaction, catalyzed by palladium-tetraphosphine complexes, can be used to couple vinyl bromides with alkenes to form conjugated dienes. organic-chemistry.org Palladium catalysts are also used in the conversion of vinyl triflates to vinyl bromides. researchgate.net
In olefin metathesis, ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity and functional group tolerance. merckmillipore.comorganic-chemistry.org For stereoselective synthesis, molybdenum-based catalysts have been developed for Z-selective olefin metathesis. nih.gov
The introduction of the nitrile group can also be facilitated by catalysis. For instance, nickel/manganese-catalyzed hydrocyanation of terminal alkynes has been reported. researchgate.net Lanthanide complexes have also been shown to catalyze the addition of terminal alkynes to nitriles. acs.org
| Reaction | Catalyst System | Purpose |
| Heck Reaction | Palladium-tetraphosphine complex organic-chemistry.org | C-C bond formation involving vinyl bromides |
| Olefin Metathesis | Grubbs Catalysts (Ruthenium-based) fiveable.memerckmillipore.com | C=C bond formation |
| Olefin Metathesis | Schrock Catalysts (Molybdenum or Tungsten-based) fiveable.menih.gov | C=C bond formation, often with high stereoselectivity |
| Hydrocyanation | Nickel/Manganese catalysts researchgate.net | Introduction of nitrile group to alkynes |
| Alkyne-Nitrile Addition | Lanthanide complexes acs.org | Formation of ynones from alkynes and nitriles |
| Hydroboration | Manganese(I) pincer complexes acs.org | Stereoselective synthesis of vinylboranes |
Transition Metal-Catalyzed Routes
Transition metal catalysis offers powerful and versatile tools for the construction of complex molecules like this compound. Plausible synthetic pathways could involve the late-stage introduction of either the bromoalkene or the nitrile functionality, or a convergent approach combining two fragments.
One potential strategy involves the anti-Markovnikov hydrobromination of a terminal alkyne precursor, oct-7-ynenitrile. Copper-catalyzed methods have been developed for the anti-Markovnikov hydrobromination of terminal alkynes, affording terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. These reactions often proceed under mild conditions and tolerate a range of functional groups, including nitriles.
Another viable approach is the hydrocyanation of a suitable alkene precursor, such as 7-bromo-1-octene. Nickel-catalyzed hydrocyanation of unactivated alkenes is a well-established industrial process, though it often requires the use of highly toxic hydrogen cyanide (HCN). wikipedia.org Recent advancements have focused on the use of safer cyanide sources, such as zinc cyanide (Zn(CN)₂), which can be used in conjunction with a nickel catalyst. acs.org
A hypothetical transition metal-catalyzed synthesis could also involve palladium-catalyzed cross-coupling reactions to construct the carbon skeleton, followed by functional group transformations. For instance, a coupling reaction between a C6-alkenylnitrile fragment with a C2-bromoalkene fragment could be envisioned. Furthermore, palladium-catalyzed decarbonylative nucleophilic halogenation of carboxylic acid derivatives represents an emerging strategy for carbon-halogen bond formation. mdpi.com
Table 1: Representative Conditions for Transition Metal-Catalyzed Reactions Relevant to the Synthesis of this compound
| Reaction Type | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anti-Markovnikov Hydrobromination of Alkyne | IPrCuCl | Ph₂SiH₂, (BrCl₂C)₂ | THF | Room Temp. | 85-95 | N/A |
| Hydrocyanation of Alkene | Ni(cod)₂ / Ligand | Zn(CN)₂ | Toluene | 80 | 70-90 | acs.org |
| Decarbonylative Bromination | [PdCl(cinnamyl)]₂ / Xantphos | LiBr | Toluene | 100 | 60-80 | mdpi.com |
Note: Data presented are representative examples from the literature for similar substrates and are intended for illustrative purposes.
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis, often providing complementary reactivity and selectivity to metal-catalyzed processes.
For the synthesis of this compound, organocatalytic approaches could be employed for either the introduction of the nitrile group or the bromoalkene functionality. For instance, the hydrocyanation of an activated terminal alkyne can be achieved using an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) with acetone (B3395972) cyanohydrin as the cyanide source. nih.govcsic.es While this is typically applied to activated alkynes, modifications of this strategy could potentially be developed for unactivated systems.
The enantioselective halogenation of alkenes is a well-explored area in organocatalysis and could be adapted for the synthesis of a chiral version of this compound. nih.govresearchgate.net Chiral catalysts, such as cinchona alkaloids or thiourea (B124793) derivatives, have been successfully used to promote the asymmetric chlorolactonization and other halofunctionalizations of alkenes. msu.eduresearchgate.netrsc.org An organocatalytic bromination of a suitable octenenitrile precursor could potentially be achieved with high stereoselectivity. For example, ortho-substituted iodobenzenes have been shown to act as organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes. rsc.org
A plausible organocatalytic route could also involve the synthesis of an α-aminonitrile from an aldehyde precursor, which can then be further elaborated. mdpi.com L-proline has been demonstrated as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles, showcasing the utility of organocatalysis in manipulating the nitrile group. thieme-connect.com
Table 2: Examples of Organocatalytic Reactions Potentially Applicable to the Synthesis of this compound
| Reaction Type | Organocatalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Hydrocyanation of Activated Alkyne | DABCO | Acetone cyanohydrin | Acetonitrile | 25 | 80-95 | nih.govcsic.es |
| Asymmetric Chlorolactonization | (DHQD)₂PHAL | DCDMH | Toluene | -20 | 85-95 | msu.edu |
| Bromination of Alkene | o-Iodoanisole | NBS | Dichloromethane | Room Temp. | 70-90 | rsc.org |
| Tetrazole Synthesis from Nitrile | L-Proline | NaN₃ | DMF | 100 | 85-95 | thieme-connect.com |
Note: Data presented are representative examples from the literature for similar substrates and are intended for illustrative purposes.
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While specific biocatalytic routes for the synthesis of this compound are not established, the application of known enzyme classes to suitable precursors can be considered.
One potential biocatalytic step could be the halogenation of a terminal alkene. Flavin-dependent halogenases (FDHs) are known to catalyze the halogenation of various substrates. nih.gov While often applied to aromatic systems, some engineered FDHs have shown activity in the halocyclization of olefins and the halogenation of alkenes and alkynes. researchgate.net This opens the possibility of using an engineered halogenase for the selective bromination of an octenenitrile precursor.
Another key transformation, the formation of the nitrile group, can also be approached biocatalytically. Nitrile hydratases are enzymes that catalyze the hydration of nitriles to amides, a reaction that is part of the industrial production of acrylamide. researchgate.net The reverse reaction, or other enzymatic pathways leading to nitrile formation, could potentially be harnessed. For example, the synthesis of chiral cyanohydrins from aldehydes using hydroxynitrile lyases (HNLs) is a well-established biocatalytic process. nih.gov A precursor aldehyde could be converted to a cyanohydrin, which would then require further chemical steps to yield the final product.
Table 3: Relevant Biocatalytic Transformations
| Reaction Type | Enzyme Class | Substrate Type | Product Type | Reference |
| Halogenation | Flavin-dependent Halogenase | Alkene/Alkyne | Haloalkene/Haloalkyne | researchgate.net |
| Cyanohydrin Formation | Hydroxynitrile Lyase | Aldehyde | Cyanohydrin | nih.gov |
| Nitrile Hydration | Nitrile Hydratase | Nitrile | Amide | researchgate.net |
Note: This table highlights general biocatalytic reactions that could be conceptually applied to the synthesis of this compound or its precursors.
Reaction Optimization and Process Intensification for Scalable Production
The scalable production of this compound would require careful optimization of the chosen synthetic route to ensure high yield, purity, and cost-effectiveness. Key parameters for optimization include catalyst loading, reaction time, temperature, solvent, and reagent stoichiometry.
For transition metal-catalyzed processes, such as the nickel-catalyzed hydrocyanation, minimizing the catalyst loading without compromising yield and selectivity is a primary goal. The use of high-throughput screening techniques can accelerate the identification of optimal ligands and reaction conditions. thieme-connect.de For instance, in the hydrocyanation of styrene (B11656), the operational procedure, including the method of HCN addition, was found to be critical for achieving high catalytic activity.
Process intensification strategies, such as the use of flow chemistry, can offer significant advantages for the synthesis of fine chemicals. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate scalable synthesis. acs.org For example, the synthesis of functionalized nitriles has been achieved using nickel-catalyzed substitution of allylic alcohols, a process that could be adapted to a flow system for continuous production. researchgate.net
The development of a robust purification protocol is also crucial for obtaining the final product with the desired purity. This may involve distillation, chromatography, or crystallization, and the choice of method will depend on the physical properties of this compound and any impurities present.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic routes. acs.orgbdu.ac.in The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign.
In the context of synthesizing this compound, several green chemistry principles can be applied:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as hydrocyanation and hydrobromination, are inherently more atom-economical than substitution or elimination reactions.
Use of Safer Chemicals: The use of highly toxic reagents like hydrogen cyanide should be avoided if possible. The development of transfer hydrocyanation protocols using safer cyanide sources like acetone cyanohydrin or the use of catalytic systems that can utilize less hazardous cyanide precursors are important green alternatives. nih.gov Similarly, for bromination, using safer brominating agents than elemental bromine is preferred. Green halogenation methods often employ hydrogen peroxide as a benign oxidant with a halide salt.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Both transition metal and organocatalytic approaches, as discussed above, align with this principle. Biocatalysis, in particular, offers a highly sustainable catalytic approach.
Use of Renewable Feedstocks: While not directly addressed in the proposed synthetic routes, the use of starting materials derived from renewable resources would further enhance the greenness of the synthesis.
Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of water, supercritical CO₂, or other green solvents is encouraged. mdpi.com Solvent-free reactions, where possible, are an even better alternative.
By integrating these principles into the design of the synthetic route, the production of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Reaction Mechanisms of 7 Bromo 7 Octenenitrile
Reactivity Profile of the Terminal Alkene Moiety
The terminal double bond in 7-Bromo-7-octenenitrile is characterized by the presence of a bromine atom directly attached to one of the sp² hybridized carbons. This vinyl bromide functionality significantly influences the reactivity of the alkene.
Electrophilic Addition Reactions
Electrophilic addition to alkenes is a fundamental reaction class. However, in the case of vinyl bromides, the electron-withdrawing nature of the bromine atom deactivates the double bond towards electrophilic attack compared to a simple terminal alkene. Despite this, under appropriate conditions, electrophilic additions can occur. The regioselectivity of such reactions is governed by the stability of the resulting carbocationic intermediate.
Radical Addition and Polymerization Initiation
The terminal alkene can participate in radical addition reactions. For instance, the addition of radicals can be initiated by radical initiators. The regioselectivity of radical addition to vinyl bromides often follows an anti-Markovnikov pattern, where the radical adds to the less substituted carbon, leading to the more stable radical intermediate. This reactivity also suggests that this compound could potentially act as a monomer or co-monomer in radical polymerization processes, leading to the formation of functionalized polymers.
Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] Cycloadditions)
The terminal alkene of this compound can theoretically participate in cycloaddition reactions. As a dienophile, its reactivity in Diels-Alder reactions would be influenced by the electron-withdrawing bromine substituent. It could react with various dienes to form substituted cyclohexene (B86901) derivatives. Similarly, [2+2] cycloadditions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) rings. The presence of both the bromo and cyano groups would impart unique functionality to the resulting cyclic products.
Olefin Functionalization and Oxidation Reactions
The double bond can be subjected to various functionalization and oxidation reactions. For example, dihydroxylation using reagents like osmium tetroxide would yield the corresponding diol. Epoxidation, using peroxy acids, would form an epoxide ring. Oxidative cleavage of the double bond would lead to the formation of a carboxylic acid and a ketone, effectively shortening the carbon chain.
A significant reaction for vinyl halides is the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. wikipedia.orguwindsor.caorganic-chemistry.orgmdpi.comnih.govrug.nl This reaction allows for the coupling of the vinyl bromide with various alkenes, providing a powerful tool for the synthesis of more complex unsaturated systems. Another important transformation is the Suzuki coupling, which involves the reaction of the vinyl bromide with an organoboron compound in the presence of a palladium catalyst. uwindsor.canih.govprinceton.eduresearchgate.net This reaction is highly versatile for forming carbon-carbon bonds. Organocuprate reagents can also react with vinyl halides in coupling reactions. wikipedia.orgcmu.edumasterorganicchemistry.comchemistrysteps.comlibretexts.org
| Reaction Type | Coupling Partner | Catalyst | General Product Structure |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Ligand | 7-(Alkenyl)-7-octenenitrile |
| Suzuki Coupling | Organoboron (R-B(OR)₂) | Pd(PPh₃)₄ | 7-(Aryl/Alkyl)-7-octenenitrile |
Transformations Involving the Nitrile Functional Group
The nitrile group (—C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom. organic-chemistry.orgcmu.eduntu.edu.twntu.edu.tworganic-chemistry.orgacs.orgduq.edu
Nucleophilic Addition Reactions to the Nitrile
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile into several other important functional groups.
One of the most common reactions is hydrolysis. Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate. acs.orgresearchgate.net
The nitrile group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (-(CH₂)NH₂). ntu.edu.twresearchgate.netsit.edu.cnresearchgate.net Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine.
Furthermore, organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile group. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net This reaction, after hydrolysis of the intermediate imine, yields a ketone.
The following table summarizes these potential transformations of the nitrile group in this compound, based on general nitrile reactivity.
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Reduction | 1. DIBAL-H 2. H₂O | Aldehyde |
| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Ketone |
Reduction Pathways of the Nitrile
The nitrile group in this compound is susceptible to reduction by various reagents, leading to either primary amines or aldehydes, depending on the chosen reducing agent and reaction conditions.
One of the most common and effective methods for the partial reduction of nitriles to aldehydes is the use of diisobutylaluminum hydride (DIBAL-H). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This bulky reducing agent can selectively reduce the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the corresponding aldehyde. chemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary amine. masterorganicchemistry.comchemistrysteps.com For this compound, this would result in the formation of 7-bromo-7-octenal. A key advantage of DIBAL-H is its chemoselectivity; it generally does not reduce vinylic halides under these mild conditions. acs.org
For the complete reduction of the nitrile to a primary amine (8-amino-1-bromo-1-octene), stronger reducing agents or more forcing conditions are required. Catalytic hydrogenation is a common method for this transformation. bac-lac.gc.ca However, care must be taken to select a catalyst system that does not also reduce the vinylic bromide. While some catalysts are known to reduce halides, specific conditions can often be found to selectively hydrogenate the nitrile. organic-chemistry.org For instance, nitrile butadiene rubber can be catalytically hydrogenated in latex form, demonstrating the feasibility of reducing C=C bonds while leaving nitrile groups intact under specific conditions, a principle that can be applied in reverse. bac-lac.gc.ca
Table 1: Plausible Reduction Reactions of this compound
| Product | Reagent(s) | Typical Conditions | Notes |
| 7-Bromo-7-octenal | 1. DIBAL-H 2. H₂O | Toluene or Hexane, -78 °C to rt | Partial reduction to the aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com |
| 8-Amino-1-bromo-1-octene | H₂, Catalyst (e.g., Raney Ni, Rh/C) | Varies (e.g., MeOH, high pressure) | Complete reduction to the primary amine. Catalyst choice is crucial to avoid dehalogenation. bac-lac.gc.caorganic-chemistry.org |
Cyclization Reactions Involving the Nitrile (e.g., [3+2] Dipolar Cycloadditions)
The nitrile group, particularly when part of an unsaturated system, can participate in various cyclization reactions, most notably [3+2] dipolar cycloadditions. In these reactions, the nitrile acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.
For instance, nitrile oxides, which can be generated in situ, readily undergo [3+2] cycloaddition with unsaturated nitriles. acs.orgnih.govnih.govacs.org The reaction of this compound with a nitrile oxide would be expected to yield a substituted oxadiazole. The regioselectivity of such reactions is influenced by the electronic properties of both the nitrile oxide and the dipolarophile. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the mechanism and predict the outcomes of these cycloadditions. acs.orgnih.gov
Another example involves the reaction with azides. Azido-bridged molybdenum complexes have been shown to react with unsaturated nitriles in [3+2] cycloadditions to form tetrazolate complexes. rsc.org While this specific example involves a metal complex, it highlights the potential for the nitrile group in this compound to act as a partner in cycloaddition reactions to construct complex heterocyclic systems.
Table 2: Hypothetical [3+2] Dipolar Cycloaddition of this compound
| 1,3-Dipole | Resulting Heterocycle | General Conditions |
| Nitrile Oxide (R-CNO) | Substituted Oxadiazole | In situ generation of nitrile oxide, often from an oxime precursor. |
| Azide (R-N₃) | Substituted Tetrazole | Thermal or photochemical conditions. |
Reactions of the Bromine Substituent
The vinylic bromide in this compound is a key functional handle for a variety of transformations, including nucleophilic substitutions, eliminations, and cross-coupling reactions.
Direct nucleophilic substitution (SN1 and SN2) at a vinylic carbon is generally disfavored. chemguide.co.uk The sp²-hybridized carbon of the vinyl halide makes it less susceptible to backside attack required for an SN2 reaction. chemguide.co.uk Similarly, the formation of a vinylic carbocation for an SN1 reaction is energetically unfavorable. masterorganicchemistry.com
However, nucleophilic substitution on vinylic halides can occur under specific conditions, often catalyzed by transition metals. For example, the cyanation of vinylic halides can be achieved using alkali cyanides catalyzed by nickel(0) complexes. chemguide.co.uk While this would be a self-reaction in the case of this compound, it illustrates the principle. The reaction of primary halogenoalkanes with cyanide ions is a classic SN2 reaction, but this reactivity does not directly translate to vinylic halides. chemguide.co.uk
Elimination of HBr from a vinylic halide is a viable pathway to form an alkyne, typically requiring a strong base. libretexts.orgchemistrysteps.commasterorganicchemistry.com For this compound, treatment with a strong base like sodium amide (NaNH₂) could induce an E2 elimination to yield oct-7-ynenitrile. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a concerted mechanism where the base removes a proton from the adjacent carbon while the bromide ion departs. libretexts.org The use of a very strong base is often necessary to overcome the higher energy barrier for elimination from a vinylic halide compared to a saturated alkyl halide. chemistrysteps.commasterorganicchemistry.com
Table 3: Potential Elimination Reaction of this compound
| Product | Reagent(s) | Typical Conditions | Mechanism |
| Oct-7-ynenitrile | NaNH₂ | Liquid NH₃ | E2 Elimination libretexts.orgchemistrysteps.commasterorganicchemistry.com |
The vinylic bromide of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of a vinylic halide with an alkene in the presence of a palladium catalyst and a base. unishivaji.ac.inpearson.comorganic-chemistry.orgmasterorganicchemistry.com Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would lead to the formation of a substituted diene. The reaction typically proceeds with high stereoselectivity, favoring the trans product. organic-chemistry.org The mechanism involves the oxidative addition of the vinylic bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. unishivaji.ac.in
Sonogashira Coupling: This reaction couples a vinylic halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orgorganic-chemistry.orgbyjus.com The Sonogashira coupling of this compound with a terminal alkyne would produce a conjugated enyne. organic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org
Suzuki Coupling: The Suzuki reaction couples a vinylic halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.netjk-sci.comnih.govliv.ac.uk This reaction is highly versatile and widely used for the formation of C(sp²)-C(sp²) bonds. liv.ac.uk Coupling this compound with an arylboronic acid, for example, would yield a 7-aryl-7-octenenitrile. researchgate.net
Table 4: Representative Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | Substituted Diene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF | Conjugated Enyne |
| Suzuki | Boronic Acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ | Aryl- or Vinyl-Substituted Alkene |
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions described above have been the subject of extensive research, often employing a combination of experimental and computational methods.
For [3+2] dipolar cycloadditions , computational studies using DFT have been instrumental in elucidating the reaction pathways and predicting regioselectivity. acs.orgnih.gov These studies analyze the transition state energies for different possible orientations of the dipole and dipolarophile. Bond Evolution Theory (BET) has also been used to provide a detailed picture of the bond-forming and bond-breaking processes along the reaction coordinate. acs.orgnih.govacs.org
The mechanisms of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. researchgate.netjk-sci.com In the Sonogashira reaction, the copper acetylide transfers the alkyne group. wikipedia.org In the Heck reaction, the alkene inserts into the Pd-C bond. unishivaji.ac.in
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. unishivaji.ac.inresearchgate.net
The specific ligands on the palladium catalyst play a crucial role in influencing the efficiency, selectivity, and scope of these reactions. liv.ac.uk Mechanistic studies often involve the isolation and characterization of catalytic intermediates, kinetic analysis, and computational modeling to understand the role of each component in the catalytic cycle.
Lack of Sufficient Data Precludes Detailed Analysis of this compound's Chemical Reactivity
A thorough investigation into the chemical reactivity and reaction mechanisms of this compound has revealed a significant scarcity of available scientific literature and data. Searches for specific details regarding its reaction intermediates, kinetic studies, and transition state analysis did not yield the in-depth research findings necessary to construct a scientifically rigorous article as outlined.
While information on related compounds, such as other brominated hydrocarbons, is accessible, specific experimental or theoretical studies detailing the reactivity of this compound are not present in the public domain. For instance, a study detailing the synthesis of related compounds mentioned an unsuccessful attempt to prepare 8-bromo-6-octenenitrile, a constitutional isomer of the target molecule, and noted its commercial non-availability. ub.edu This suggests that the study of this compound and its isomers is not widely established.
Basic identifying information for this compound, including its CAS number (485320-19-2) and molecular formula (C8H12BrN), is available. labshake.com However, this is insufficient for a detailed discussion of its chemical behavior.
Consequently, without access to published research on the elucidation of reaction intermediates, kinetic data and rate law determination, or transition state analysis for this compound, it is not possible to provide a thorough and authoritative article on this specific topic.
Applications of 7 Bromo 7 Octenenitrile in Advanced Organic Synthesis
Precursor in Complex Molecule Synthesis
The structure of 7-bromo-7-octenenitrile makes it a promising starting material for the synthesis of intricate molecules, including natural products and macrocyclic compounds. The vinyl bromide offers a handle for carbon-carbon bond formation, while the six-carbon chain terminating in a nitrile group provides both length and functionality.
Natural Product Total Synthesis Initiatives
While specific examples of the total synthesis of natural products using this compound are not extensively documented in the literature, its structural motifs suggest a high potential for such endeavors. The vinyl bromide moiety can participate in a range of palladium or nickel-catalyzed cross-coupling reactions, which are foundational in modern total synthesis. nih.gov For instance, reactions like the Suzuki, Stille, or Heck couplings would allow for the attachment of this eight-carbon chain to a more complex molecular fragment, a common strategy in the convergent synthesis of natural products.
The nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone through the addition of organometallic reagents. These transformations are crucial for installing key functionalities found in many biologically active natural products. The long alkyl chain could be particularly useful in the synthesis of long-chain fatty acid derivatives or polyketide-like structures.
Table 1: Potential Transformations of this compound in Natural Product Synthesis
| Reaction Type | Reactant | Potential Product Functional Group | Significance |
|---|---|---|---|
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Substituted 7-octenenitrile | Formation of C(sp²)-C(sp²) bonds to build molecular complexity. |
| Nitrile Hydrolysis | H₃O⁺ | Carboxylic Acid | Precursor to esters and amides common in natural products. |
| Nitrile Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | Installation of a key basic nitrogen center. |
Macrocyclic Compound Construction
The synthesis of macrocycles, which are structures containing large rings, often relies on reactions that can form C-C bonds under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This compound is a candidate for such strategies. For example, an intramolecular Heck reaction could be envisioned if the other end of the molecule were functionalized with a suitable alkene.
More plausibly, it could serve as a linear precursor that is incorporated into a larger molecule destined for cyclization. The vinyl bromide could be coupled to one part of a molecule, and the nitrile group could be chemically modified and linked to another part, with a final ring-closing metathesis or macrolactamization step to form the macrocycle. The six-carbon chain provides flexibility and conformational control, which is often a critical design element in macrocycle synthesis. organic-chemistry.org
Building Block for Functional Organic Materials
The unique electronic and structural features of this compound suggest its utility in the creation of advanced organic materials, including polymers and conjugated systems.
Monomer Design for Advanced Polymers
Vinyl halides, such as the vinyl bromide moiety in this compound, can serve as monomers in certain types of polymerization reactions. For instance, it could potentially be used in transition-metal-catalyzed polycondensation reactions. If coupled with a suitable difunctional comonomer, polymers incorporating the octenenitrile side chain could be synthesized. The nitrile groups on the polymer side chains would offer sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, or chemical resistance. This approach is valuable for creating libraries of polymers with diverse functionalities from a single polymer backbone.
Synthesis of Conjugated Systems
Conjugated organic materials are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these materials heavily relies on cross-coupling reactions to link aromatic and vinylic building blocks. This compound could be used to introduce a functionalized alkyl chain onto a conjugated backbone. Through a Suzuki or Stille cross-coupling reaction, the vinyl bromide can react with an arylboronic ester or an organostannane derivative of a conjugated system. rsc.org The long, flexible, and polar nitrile-terminated alkyl chain could be used to improve the solubility and processability of otherwise intractable conjugated polymers, a common challenge in materials science.
Table 2: Potential Cross-Coupling Reactions for Functional Material Synthesis
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl-B(OR)₂ | Pd(PPh₃)₄, Base | Functionalization of conjugated polymers. |
| Stille Coupling | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Building blocks for organic electronics. |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Base | Formation of substituted dienes for polymer backbones. |
Utility in Heterocyclic Chemistry
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The nitrile group is a well-established precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. jst.go.jp Consequently, this compound represents a tool for attaching a long, functionalizable side chain to a heterocyclic core, or for participating directly in the formation of the ring itself.
For example, the nitrile group can react with various reagents to form five- or six-membered rings. It can undergo [3+2] cycloadditions with azides to form tetrazoles, or it can be a key component in the synthesis of pyridines, pyrimidines, or imidazoles through condensation reactions with other bifunctional molecules. The vinyl bromide at the other end of the chain could be used as a handle to anchor the molecule to another substrate or to participate in a subsequent cyclization step to form more complex, polycyclic heterocyclic systems. The ability to tolerate a vinyl bromide in such transformations would enhance its synthetic utility. nih.gov
Formation of Nitrogen-Containing Heterocycles
The structure of this compound, featuring both a vinyl bromide and a nitrile group, presents theoretical possibilities for the synthesis of nitrogen-containing heterocycles. The nitrile group can be a precursor to amines or can participate in cyclization reactions. The vinyl bromide moiety allows for various coupling and cyclization strategies.
Hypothetically, intramolecular cyclization could be a viable route. For instance, reduction of the nitrile to a primary amine, followed by an intramolecular Heck-type reaction, could potentially lead to the formation of cyclic amines like substituted piperidines. However, no specific studies detailing such transformations for this compound have been found in the surveyed literature.
General methods for the synthesis of piperidines and pyrrolidines often involve the cyclization of functionalized alkyl chains. organic-chemistry.orgwhiterose.ac.ukmdpi.comorganic-chemistry.org For example, the intramolecular amination of organoboronates can produce various saturated nitrogen heterocycles. organic-chemistry.org Radical cyclizations are also a powerful tool for constructing such ring systems. mdpi.com While these methods are well-established, their direct application to this compound has not been documented.
Table 1: Potential Nitrogen-Containing Heterocycles from this compound (Theoretical)
| Heterocycle | Potential Synthetic Strategy (Theoretical) | Required Co-reagents/Catalysts (Examples) |
| Substituted Piperidine | 1. Reduction of nitrile to amine. 2. Intramolecular Heck coupling. | 1. LiAlH4 or H2/Raney Ni 2. Pd(OAc)2, PPh3, Base |
| Substituted Pyrrolidine | 1. Radical cyclization. | Bu3SnH, AIBN |
| Substituted Pyridine | 1. Intermolecular [4+2] cycloaddition with a suitable diene. | Heat or Lewis Acid Catalyst |
Synthesis of Fused Ring Systems
The bifunctional nature of this compound suggests its potential as a building block in the synthesis of fused ring systems. The vinyl bromide can participate in various palladium-catalyzed cross-coupling reactions, while the nitrile group can be transformed or incorporated into a ring structure.
One theoretical approach could involve an initial intermolecular reaction, for example, a Suzuki or Stille coupling at the vinyl bromide position, to attach another cyclic or acyclic fragment. Subsequent intramolecular cyclization involving the nitrile group could then lead to a fused bicyclic system. Research on the synthesis of fused-ring systems often employs intramolecular Friedel-Crafts reactions or transition-metal-catalyzed annulations. researchgate.netresearchgate.net However, no published research explicitly demonstrates the use of this compound in these contexts.
Table 2: Potential Fused Ring Systems from this compound (Theoretical)
| Fused Ring System | Potential Synthetic Strategy (Theoretical) | Key Reaction Steps |
| Indolizidine derivative | 1. Coupling with a proline derivative. 2. Intramolecular cyclization. | 1. Suzuki or Stille Coupling 2. Reductive amination or lactamization |
| Quinolizidine derivative | 1. Chain extension via the nitrile. 2. Intramolecular cyclization. | 1. Grignard reaction with the nitrile 2. Pictet-Spengler type reaction |
Development of Novel Synthetic Reagents and Ligands
The functional groups in this compound could theoretically be modified to create novel reagents or ligands for organic synthesis.
Organometallic Reagents: The vinyl bromide functionality could be converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with an appropriate metal. libretexts.orguni-muenchen.desaskoer.ca These reagents would be nucleophilic at the C7 position and could be used to form new carbon-carbon bonds. Organozinc reagents can also be prepared from alkyl or vinyl bromides. The presence of the nitrile group might require protection or specific reaction conditions to avoid incompatibility.
Ligand Synthesis: The long carbon chain and the terminal functional groups of this compound offer a scaffold for ligand design. The nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, which are common coordinating groups in ligands. The vinyl group could also be functionalized to introduce other donor atoms like phosphorus or sulfur. The synthesis of ligands often involves the reaction of amines with phosphorus or sulfur-containing electrophiles. sysrevpharm.org While the potential exists, there is no documented synthesis of a ligand derived from this compound in the reviewed literature.
Table 3: Potential Reagents and Ligands from this compound (Theoretical)
| Compound Type | Potential Synthetic Transformation | Potential Applications |
| Organolithium Reagent | Reaction with n-BuLi or t-BuLi | Nucleophilic addition to carbonyls, epoxides, etc. |
| Grignard Reagent | Reaction with Mg metal | Carbon-carbon bond formation |
| Bidentate P,N-Ligand | 1. Reduction of nitrile to amine. 2. Reaction with a chlorophosphine. | Transition metal catalysis (e.g., cross-coupling) |
Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 7 Octenenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the unambiguous structural elucidation of organic molecules. For 7-Bromo-7-octenenitrile, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton (¹H) and carbon (¹³C) skeletons, as well as insights into its conformational dynamics.
High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis
High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the chemical environment of each nucleus within this compound.
The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinylic protons at the C7-C8 double bond are expected to appear as two distinct signals in the downfield region, typically between 5.5 and 6.5 ppm, due to their proximity to the electronegative bromine atom. The geminal protons on C8 would likely show a doublet of doublets due to coupling with the proton on C7. The methylene (B1212753) protons adjacent to the nitrile group (C2) are anticipated to resonate around 2.3-2.5 ppm, deshielded by the electron-withdrawing nature of the cyano group. The remaining methylene groups (C3, C4, C5, and C6) would present a complex series of multiplets in the upfield region, generally between 1.2 and 1.8 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The nitrile carbon (C1) is expected to have a characteristic chemical shift in the range of 115-125 ppm. oregonstate.edu The sp² hybridized carbons of the vinyl group (C7 and C8) would appear in the alkene region, with C7 (bearing the bromine) predicted to be around 110-120 ppm and C8 around 130-140 ppm. The methylene carbon adjacent to the nitrile group (C2) would be found at approximately 17-25 ppm. The other methylene carbons (C3-C6) are expected to resonate in the typical alkane region of 25-35 ppm.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.45 | t | 7.1 |
| H-3 | 1.65 | quint | 7.2 |
| H-4 | 1.45 | m | - |
| H-5 | 1.50 | m | - |
| H-6 | 2.10 | q | 7.0 |
| H-7 | 6.20 | t | 7.3 |
| H-8a (gem to Br) | 5.95 | d | 1.5 |
| H-8b (gem to Br) | 6.10 | d | 1.5 |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CN) | 119.5 |
| C2 | 17.2 |
| C3 | 28.3 |
| C4 | 28.5 |
| C5 | 32.1 |
| C6 | 35.8 |
| C7 (=C-Br) | 115.0 |
| C8 (=CH₂) | 135.4 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To confirm the assignments from one-dimensional NMR and to establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be expected between H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming the linear alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the proton signal at ~2.45 ppm would correlate with the carbon signal at ~17.2 ppm, confirming the C2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include the correlation from the H-2 protons to C1 (nitrile carbon) and C3, and from the vinylic protons (H-7 and H-8) to C6, confirming the placement of the vinyl bromide group at the end of the chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the geometry of the double bond and to analyze the preferred conformations of the alkyl chain.
Dynamic NMR Studies for Conformational Analysis
The long alkyl chain of this compound allows for considerable conformational flexibility. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the rotational barriers around the C-C single bonds. By analyzing the changes in the line shapes of the proton and carbon signals with temperature, it would be possible to determine the energy barriers for different conformational exchange processes. While complex for a long chain, such studies could reveal information about the populations of different gauche and anti conformers.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
A sharp and intense absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration. spectroscopyonline.com The presence of the terminal double bond would give rise to a C=C stretching vibration around 1630-1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the vinyl group are expected to appear just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). upi.edu The C-H stretching vibrations of the sp³ hybridized carbons of the alkyl chain would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.com The C-Br stretching vibration would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (sp²) | 3080 | Medium |
| C-H stretch (sp³) | 2855-2960 | Strong |
| C≡N stretch | 2245 | Strong, Sharp |
| C=C stretch | 1635 | Medium |
| CH₂ bend | 1465 | Medium |
| C-Br stretch | 550 | Medium-Weak |
Raman Spectroscopy Applications
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (sp²) | 3080 | Medium |
| C-H stretch (sp³) | 2855-2960 | Strong |
| C≡N stretch | 2245 | Medium |
| C=C stretch | 1635 | Strong |
| CH₂ bend | 1465 | Medium |
| C-Br stretch | 550 | Strong |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules like this compound. It provides crucial information regarding the molecule's molecular weight and elemental composition, and through fragmentation analysis, it offers deep insights into the compound's structural connectivity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule with a high degree of accuracy, typically to several decimal places. bioanalysis-zone.com This capability allows for the unambiguous determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. bioanalysis-zone.com
For this compound (C8H12BrN), the exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.
The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, would allow experimental verification of the molecular formula of this compound, confirming its identity and purity. labmanager.comhilarispublisher.comnih.gov
Table 1: Theoretical Isotopic Masses for this compound This table presents the calculated exact masses for the primary molecular ions of this compound. Experimental verification via HRMS would be expected to yield values with an error of less than 5 ppm.
| Molecular Ion Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| [C₈H₁₂⁷⁹BrN]⁺ | ⁷⁹Br | 201.0153 |
| [C₈H₁₂⁸¹BrN]⁺ | ⁸¹Br | 203.0133 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a secondary technique used to further confirm a molecule's structure. In an MS/MS experiment, a specific ion (a "precursor" or "parent" ion) is selected, isolated, and then fragmented by collision with an inert gas. The resulting "product" or "fragment" ions are then analyzed. This process provides a fragmentation fingerprint that is unique to the precursor ion's structure. nih.gov
For this compound, the molecular ions ([C₈H₁₂BrN]⁺) would be selected as precursors. The fragmentation pathways would likely be dominated by the cleavage of the most labile bonds. Based on the structure and studies of similar haloalkanes, the following fragmentation patterns are expected:
Loss of Bromine: The carbon-bromine bond is relatively weak and prone to cleavage. A primary fragmentation pathway would be the homolytic cleavage to lose a bromine radical (•Br), resulting in a stable heptenenitrile cation [C₈H₁₂N]⁺.
Alpha Cleavage: Cleavage of the C-C bonds adjacent to the nitrile group or the double bond can occur.
Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation, leading to a series of smaller hydrocarbon losses.
Analysis of these fragment ions allows for the precise placement of the bromine atom and the nitrile group within the octene framework, thus confirming the structure of this compound. acs.org
Table 2: Predicted MS/MS Fragmentation of this compound This table outlines the expected major fragment ions from an MS/MS analysis of the [C₈H₁₂⁷⁹BrN]⁺ precursor ion. The m/z values correspond to the most likely fragmentation pathways.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 201.02 | 122.10 | [C₈H₁₂N]⁺ / Loss of •Br |
| 201.02 | 95.09 | [C₆H₉N]⁺ / Loss of C₂H₃Br |
| 201.02 | 81.07 | [C₅H₇N]⁺ / Loss of C₃H₅Br |
| 201.02 | 68.05 | [C₄H₆N]⁺ / Loss of C₄H₆Br |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. mdpi.com The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
In this compound, the primary chromophore responsible for UV absorption is the vinyl bromide group (C=C-Br). This system contains π electrons in the carbon-carbon double bond. The expected electronic transition would be a π → π* transition. The presence of the bromine atom, with its lone pairs of electrons, and the nitrile group may slightly influence the energy of this transition.
While detailed experimental spectra for this compound are not widely published, the analysis of related vinyl halides suggests that the primary absorption would occur in the ultraviolet region. aip.orgnih.gov The λmax provides insight into the electronic structure of the double bond, and the intensity of the absorption (molar absorptivity, ε) is proportional to the probability of the transition.
Table 3: Expected UV-Vis Absorption Data for this compound This table provides an estimation of the UV-Vis absorption characteristics based on the vinyl bromide chromophore. The exact values would need to be determined experimentally.
| Chromophore | Expected Transition | Predicted λmax Range (nm) |
|---|---|---|
| Vinyl Bromide (C=C-Br) | π → π* | 200 - 230 |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density throughout the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
This compound is a liquid at standard conditions, which precludes direct analysis by single-crystal X-ray diffraction. Therefore, to obtain crystallographic data, a suitable crystalline derivative must be synthesized. This could be achieved through a reaction that introduces functionalities capable of forming a stable, ordered crystal lattice, such as forming a co-crystal with a metal salt or by reacting it to create a solid product.
Currently, there are no published crystal structures for derivatives of this compound in crystallographic databases. However, if a suitable crystalline derivative were prepared, X-ray analysis would provide unambiguous confirmation of its molecular structure and stereochemistry, offering unparalleled detail about its solid-state conformation.
Theoretical and Computational Chemistry Approaches to 7 Bromo 7 Octenenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) Studies of Ground States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.orgscispace.com For 7-bromo-7-octenenitrile, DFT calculations could provide crucial data on its ground state properties. This would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are essential for predicting the molecule's reactivity, stability, and intermolecular interactions. mdpi.commdpi.com
A hypothetical data table for the ground state properties of this compound, as could be determined by DFT calculations, is presented below.
| Property | Hypothetical Value | Significance |
| Total Energy | - (Hartrees) | Indicates the overall stability of the molecule. |
| HOMO Energy | - (eV) | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | - (eV) | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | - (eV) | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment | - (Debye) | Provides insight into the molecule's polarity and solubility. |
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming molecular structures. sns.itscispace.com For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. This theoretical spectrum can be compared with experimental data to identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of chemical shifts (¹H and ¹³C) and coupling constants can aid in the assignment of signals in experimental NMR spectra, confirming the connectivity of atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the wavelengths of maximum absorption in the UV-Vis spectrum.
A hypothetical table of predicted spectroscopic data is shown below.
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| IR Spectroscopy | C≡N stretch | ~2250 cm⁻¹ |
| C=C stretch | ~1640 cm⁻¹ | |
| ¹H NMR Spectroscopy | Chemical Shift (H on C7) | ~5.8 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (C7) | ~125 ppm |
| Chemical Shift (C8) | ~118 ppm | |
| UV-Vis Spectroscopy | λmax | ~210 nm |
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.comnih.gov For a flexible molecule like this compound, with its octene chain, MD simulations would be crucial for exploring its conformational landscape. scispace.com By simulating the movements of atoms over time, researchers can identify the most stable conformers and understand the energy barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. researchgate.net For this compound, this could involve studying its participation in reactions such as nucleophilic substitution at the bromine-bearing carbon or additions to the double bond. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. researchgate.net Characterizing the structure and energy of the transition state is key to understanding the reaction's kinetics and predicting its rate.
Ligand-Receptor Interactions in Catalytic Systems
Should this compound be investigated for its role in catalytic systems, for instance, as a substrate in a cross-coupling reaction, computational methods could model its interaction with the catalyst. Docking studies and more advanced quantum mechanics/molecular mechanics (QM/MM) simulations can predict the binding mode of the molecule within the catalyst's active site. This would provide insights into the factors governing the catalytic efficiency and selectivity, aiding in the design of improved catalytic processes.
Future Research Directions and Emerging Paradigms for 7 Bromo 7 Octenenitrile
Development of Sustainable and Economical Synthetic Routes
The future synthesis of 7-Bromo-7-octenenitrile will likely be guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous reagents. Current methods for creating vinylic bromides often rely on reactions that can be resource-intensive. Prospective research could focus on several key areas to develop more sustainable and economical synthetic pathways.
One promising approach is the exploration of catalytic anti-Markovnikov hydrobromination of terminal alkynes. This method can provide terminal E-alkenyl bromides with high yield and excellent regio- and diastereoselectivity under mild conditions, and is compatible with a wide range of functional groups, including nitriles. Another sustainable strategy involves the use of N-halosuccinimides as a bromine source for the conversion of cinnamic acids and propiolic acids to α-halostyrenes and 1-halo-1-alkynes, respectively, a process that can be significantly accelerated by microwave irradiation.
Furthermore, the development of electrochemical methods presents a green and sustainable alternative. For instance, an electroreductive cross-electrophile coupling protocol has been developed for the synthesis of 1,3-dienes from vinyl bromides, which utilizes the in situ release of a nickel catalyst from inexpensive electrodes, thereby avoiding extra metal catalysts and reductants. Adapting such electrochemical principles for the synthesis of this compound could lead to more environmentally benign processes.
The use of vinyl esters and vinyl sulfonates as "green" alternatives to vinyl bromide in cross-coupling reactions is another area of interest. While this applies to the use of vinyl bromides, the underlying principle of replacing harsh reagents with milder, more sustainable ones could inspire new synthetic routes to this compound itself.
A prospective sustainable synthesis route is outlined in the table below, based on analogous reactions.
| Step | Reaction Type | Potential Reagents and Catalysts | Sustainability Advantage |
| 1 | Alkyne Hydrobromination | 7-Octynenitrile, HBr, Radical Initiator (e.g., AIBN) or Anti-Markovnikov catalyst | High atom economy, avoids harsh brominating agents. |
| 2 | Halogen Exchange | 7-Iodo-7-octenenitrile, CuBr, Ligand (e.g., diamine) | Use of more readily available starting materials, milder conditions. |
| 3 | Dehydrohalogenation | 7,8-Dibromooctanenitrile, Non-nucleophilic base (e.g., DBU) | Selective formation of the vinyl bromide from a saturated precursor. |
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. For a molecule like this compound, integrating its synthesis into a flow system could be highly beneficial.
The synthesis of vinyl halides has been successfully demonstrated in flow systems. For example, the use of copper tubing has enabled a simple continuous flow synthesis of alkenyl chlorides from the corresponding iodides with full retention of the double bond geometry and significantly reduced reaction times. This principle could be adapted for the synthesis of this compound.
Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, which can be generated and consumed in situ, minimizing their accumulation. Given that some brominating agents can be hazardous, a flow process would enhance the safety profile of the synthesis. Moreover
Q & A
Basic: What are the common synthetic routes for preparing 7-Bromo-7-octenenitrile?
Methodological Answer:
The synthesis typically involves bromination of 7-octenenitrile using bromine (Br₂) or bromine-containing reagents (e.g., N-bromosuccinimide) under controlled conditions. Key steps include:
- Reaction Setup: A solvent like dichloromethane or carbon tetrachloride is used, often with a radical initiator (e.g., AIBN) for selective bromination at the terminal alkene position.
- Purification: Column chromatography or recrystallization ensures high purity.
- Yield Optimization: Temperature control (0–25°C) and stoichiometric ratios (1:1 alkene-to-bromine) minimize side reactions like di-bromination .
Advanced: How can researchers optimize reaction conditions to suppress di-bromination byproducts in the synthesis of this compound?
Methodological Answer:
Di-bromination can arise from excess bromine or prolonged reaction times. Mitigation strategies include:
- Radical Inhibition: Use of inhibitors like 2,6-di-tert-butylphenol to limit radical chain propagation.
- Kinetic Control: Lowering reaction temperatures (e.g., 0°C) to favor mono-bromination.
- Real-Time Monitoring: Employing techniques like TLC or in situ FTIR to track bromine consumption. Post-reaction, quenching with Na₂S₂O₃ removes residual Br₂ .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies alkene protons (δ 5.2–5.8 ppm) and adjacent CH₂ groups.
- ¹³C NMR: Confirms nitrile (δ 115–120 ppm) and brominated carbons (δ 30–40 ppm).
- IR Spectroscopy: Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~600 cm⁻¹ (C-Br stretch).
- Mass Spectrometry: Molecular ion [M]⁺ at m/z 215 (C₈H₁₀BrN) and fragment ions (e.g., loss of Br) validate structure .
Advanced: How can researchers resolve discrepancies in NMR data for this compound across different solvent systems?
Methodological Answer:
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter peak positions. To reconcile contradictions:
- Solvent Standardization: Use deuterated chloroform (CDCl₃) as a baseline for comparison.
- Paramagnetic Additives: Add Eu(fod)₃ to induce lanthanide shifts, clarifying overlapping signals.
- Computational Validation: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
The compound serves as:
- Electrophilic Alkene: Participates in Heck couplings or Michael additions to form C-C bonds.
- Nitrile Precursor: Reduced to primary amines (e.g., via LiAlH₄) for pharmaceutical intermediates.
- Cross-Coupling Substrate: Suzuki-Miyaura reactions with aryl boronic acids yield functionalized alkenes .
Advanced: How can researchers design experiments to assess the bioactivity of this compound derivatives?
Methodological Answer:
- Derivatization: Synthesize analogs (e.g., replacing Br with Cl or adding substituents) to explore structure-activity relationships (SAR).
- In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase panels), and antimicrobial activity (MIC determination).
- Metabolic Stability: Use liver microsomes to evaluate phase I/II metabolism.
- Control Compounds: Include known bioactive molecules (e.g., 7-Bromo-2-chloroquinoline) for benchmarking .
Basic: How should researchers handle safety and regulatory compliance when working with this compound?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal: Neutralize brominated waste with 10% NaHCO₃ before disposal as hazardous chemical waste.
- Regulatory Adherence: Follow NIH/EPA guidelines for halogenated nitriles and maintain IBC/IACUC protocols if used in biological studies .
Advanced: What strategies can reconcile contradictory data on the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Contradictions may stem from solvent polarity or nucleophile strength. Address by:
- Solvent Screening: Compare DMF (polar aprotic) vs. THF (less polar) to assess leaving group effects.
- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying conditions.
- Computational Modeling: Apply DFT to evaluate transition states and identify steric/electronic barriers .
Basic: How does this compound compare to its halogenated analogs (e.g., 7-Chloro-7-octenenitrile)?
Methodological Answer:
- Reactivity: Bromine’s lower electronegativity vs. chlorine increases polarizability, enhancing SN2 reactivity.
- Stability: The C-Br bond is weaker than C-Cl, making bromo derivatives more prone to elimination.
- Applications: Bromo analogs are preferred in radical reactions; chloro derivatives suit nucleophilic substitutions .
Advanced: What methodologies ensure reproducibility in multi-step syntheses involving this compound?
Methodological Answer:
- Detailed Protocols: Document exact stoichiometry, reaction times, and purification steps (e.g., column gradients).
- Batch Consistency: Use HPLC (≥95% purity) to validate starting materials.
- Collaborative Validation: Share samples with independent labs for cross-verification of yields and spectral data .
Basic: How can researchers conduct a systematic literature review on this compound?
Methodological Answer:
- Database Selection: Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies.
- Search Terms: Use Boolean operators (e.g., "this compound AND synthesis NOT industrial").
- Critical Appraisal: Exclude non-peer-reviewed sources (e.g., patents, supplier catalogs) and prioritize studies with spectral validation .
Advanced: What computational tools predict the environmental toxicity of this compound?
Methodological Answer:
- QSAR Models: Use EPI Suite or TEST to estimate LC₅₀/EC₅₀ values for aquatic toxicity.
- Biodegradation Prediction: Apply CATABOL or BIOWIN to assess persistence.
- Regulatory Alignment: Cross-reference predictions with EPA DSSTox data (DTXSID80641253) for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
